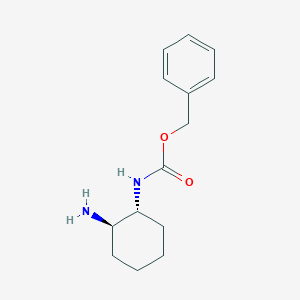

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate

Overview

Description

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate is a compound that can be considered as a derivative of cyclohexylamine with a benzyl carbamate protecting group. This type of structure is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its chirality and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to this compound involves several key steps, including the formation of carbamate groups and the establishment of stereochemistry. For instance, the enantioselective synthesis of a related benzyl carbamate using iodolactamization as a key step is described, highlighting the importance of controlling stereochemistry in such syntheses . Additionally, the stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters demonstrates the ability to control the absolute stereochemistry of the resulting compounds .

Molecular Structure Analysis

The molecular structure of benzyl carbamates and their derivatives is characterized by the presence of a benzyl group attached to a carbamate moiety, which is linked to a cyclohexylamine. The stereochemistry of the cyclohexylamine is crucial for the biological activity of these compounds. The crystal structure and DFT calculations of a related benzimidazole derivative provide insights into the structural properties of such compounds .

Chemical Reactions Analysis

Benzyl carbamates can undergo various chemical reactions, including annulation to form complex heterocycles , carbolithiation coupled with electrophilic substitution , and reactions with isocyanates for the synthesis of N-aryl carbamates . These reactions are essential for the diversification and functionalization of the benzyl carbamate core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their functional groups and stereochemistry. For example, the microbial dihydroxylation of benzoic acid followed by oxidative and rearrangement reactions can lead to a broad array of cyclohexanecarboxylic acid derivatives with high enantiomeric excess, demonstrating the potential for creating compounds with specific physical and chemical properties . Additionally, the preparation of benzyl carbamates involves various intermediates and by-products that can influence the overall properties of the synthesized compounds .

Relevant Case Studies

Case studies involving benzyl carbamates often focus on their biological activity. For instance, certain benzimidazole carbamates have been synthesized and evaluated for their antineoplastic and antifilarial activities, demonstrating the potential therapeutic applications of these compounds . The ability to synthesize enantiomerically pure derivatives is particularly important in the context of drug development, where the stereochemistry of a compound can significantly affect its biological activity.

Scientific Research Applications

Enantioselective Synthesis

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate plays a crucial role in enantioselective synthesis, serving as an intermediate in the creation of potent CCR2 antagonists. An important step in its synthesis involves iodolactamization, which yields highly functionalized compounds (Campbell et al., 2009).

Stereospecific Coupling

This chemical is involved in stereospecific coupling with arylboronic esters. Depending on the ligand used, the reaction exhibits selective inversion or retention at the electrophilic carbon, demonstrating its versatility in chemical synthesis (Harris et al., 2013).

Synthesis of Lactams

1-Carbamoyl-1-methylcyclohexa-2,5-dienes, which are related to this compound, are used in the synthesis of β-and γ-lactams. These compounds undergo radical initiations to produce a variety of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones (Bella et al., 2004).

Mechanochemical Synthesis

This compound is also relevant in the field of mechanochemistry, where it is used for the sustainable synthesis of carbamates. This approach enhances reactivity under mild conditions without the need for activation typically required in solution synthesis (Lanzillotto et al., 2015).

Nucleoside Derivatives

This compound is instrumental in creating nucleoside derivatives. For example, it has been used in the synthesis of novel conformationally locked carbocyclic nucleosides, showcasing its application in medicinal chemistry (Hřebabecký et al., 2006).

Synthesis of Aminocyclitols

This compound is involved in the synthesis of aminocyclitols, a class of biologically active compounds. Its transformation into various intermediates demonstrates its role in producing complex molecular structures (Kurbanoğlu, 2016).

Synthesis of Piperidine Derivatives

This chemical is used in the synthesis of 4-aryl-1,3-oxazinan-2-ones, which are further elaborated into 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols. This shows its utility in developing compounds with potential biological or synthetic importance (Mangelinckx et al., 2010).

Inhibitor Synthesis

The compound is used in synthesizing selective inhibitors, such as LSD1 inhibitors. Its enantiospecific synthesis and separation into diastereomers underline its significance in pharmaceutical research (Valente et al., 2015).

Chelation in Catalysis

It is also significant in catalysis, as seen in its use in synthesizing new hybrid ligands with a trans-1,2-diaminocyclohexane backbone. This application highlights its role in controlling chelation modes and enantioselectivity in reactions (Kim et al., 2000).

properties

IUPAC Name |

benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYTHASVJZIGQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

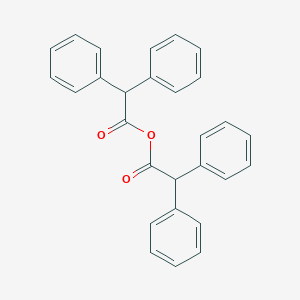

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

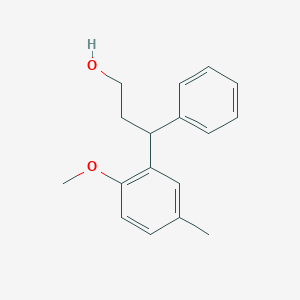

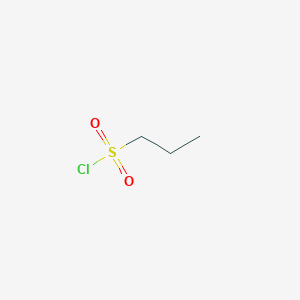

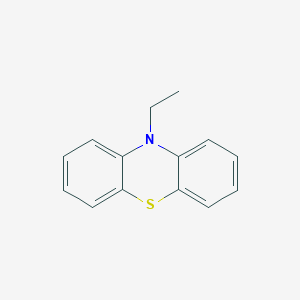

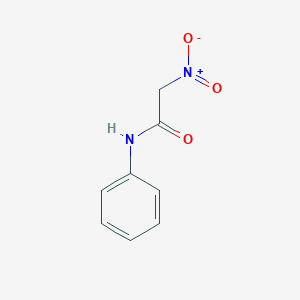

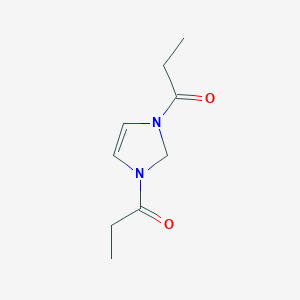

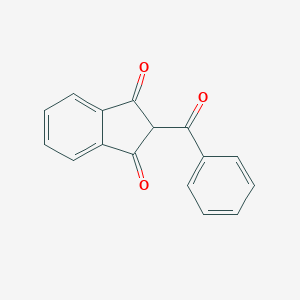

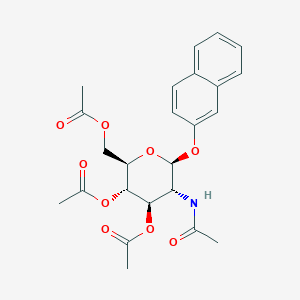

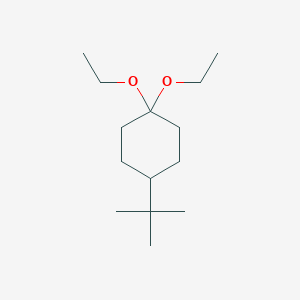

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.